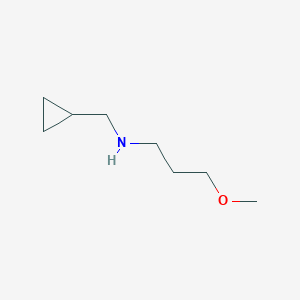
2-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-isoindol-4-amine
Übersicht
Beschreibung
The compound “2-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-isoindol-4-amine” is a derivative of isoindoline, which is a bicyclic compound consisting of a benzene ring fused to a nitrogen-containing cyclohexane ring . The “2,2,2-trifluoroethyl” group is a type of alkyl group, which is a carbon chain that is single-bonded to the rest of the molecule . The presence of three fluorine atoms on the terminal carbon of this group could impart unique properties to the compound, such as increased stability or reactivity .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the electron-withdrawing nature of the trifluoroethyl group, which could affect the electronic distribution and potentially the shape of the molecule .
Chemical Reactions Analysis
The reactivity of this compound could be influenced by the trifluoroethyl group and the nitrogen in the isoindoline ring. Trifluoroethyl groups are known to undergo various reactions, including nucleophilic substitutions and reductions . The nitrogen atom could potentially act as a nucleophile or base in certain reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the trifluoroethyl group and the isoindoline ring. The trifluoroethyl group could increase the compound’s stability, volatility, and lipophilicity . The isoindoline ring could contribute to the compound’s aromaticity and potentially its UV/Vis absorption properties .
Wissenschaftliche Forschungsanwendungen
PFAS Removal with Amine-Functionalized Sorbents
A significant application of amine-containing compounds is in the environmental remediation of perfluoroalkyl and polyfluoroalkyl substances (PFAS). These persistent chemicals pose risks to drinking water safety due to their resistance to degradation. Amine-functionalized sorbents, which may include derivatives similar to the compound of interest, have shown promise in removing PFAS from water. The effectiveness of these sorbents is attributed to electrostatic interactions, hydrophobic interactions, and the sorbents' morphology, highlighting the potential for designing next-generation materials for environmental cleanup (Ateia et al., 2019).
Advanced Oxidation Processes for Degradation
The degradation of nitrogen-containing hazardous compounds, including amines, is a critical area of research due to their prevalence in various industrial applications and their potential environmental impact. Advanced oxidation processes (AOPs) have been explored for their ability to mineralize these compounds efficiently. The degradation is highly sensitive to pH, and the mechanisms vary across different pH values, suggesting the need for tailored solutions for effective treatment of effluents containing amines and related compounds (Bhat & Gogate, 2021).
Synthesis and Structural Properties of Novel Compounds
In the realm of synthetic chemistry, the modification of compounds like 2-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-isoindol-4-amine has led to the development of novel materials with potential applications in pharmaceuticals, agrochemicals, and more. For instance, the synthesis of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones involves reactions with amines, showcasing the versatility of these compounds in producing materials with desired properties (Issac & Tierney, 1996).
Fluorine-containing Agrochemicals
The compound , with its trifluoroethyl group, is part of a broader class of fluorine-containing chemicals that play a critical role in the synthesis of agrochemicals. These compounds are valued for their ability to enhance the physical, chemical, and biological properties of molecules, making them integral to the development of new, more effective pesticides and fungicides. The methodologies for incorporating fluorine into these compounds are crucial for creating environmentally sustainable and economically viable agrochemical products (Wang et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2,2,2-trifluoroethyl)-1,3-dihydroisoindol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)6-15-4-7-2-1-3-9(14)8(7)5-15/h1-3H,4-6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVQSXKERDEZAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1CC(F)(F)F)C(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-isoindol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(1-Cyclopropylethyl)[(3-methoxyphenyl)methyl]amine](/img/structure/B1462584.png)
![1-[3-(hydroxymethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B1462585.png)
![2-{[Ethyl(methyl)amino]methyl}-4-fluoroaniline](/img/structure/B1462586.png)


![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1462590.png)